20-羟基-白三烯 B4

描述

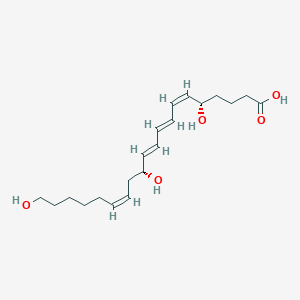

20-羟基白三烯 B4 是白三烯 B4 的代谢产物,白三烯 B4 是一种强效的脂质介质,参与各种炎症反应。 该化合物主要在人中性粒细胞中通过白三烯 B4 20-羟化酶的酶促作用产生 。 它通过与白细胞上的特定受体相互作用,在调节免疫反应中发挥重要作用 .

科学研究应用

20-Hydroxy Leukotriene B4 has several scientific research applications, including:

作用机制

20-羟基白三烯 B4 通过与白细胞上的特定受体结合发挥作用,特别是 BLT1 受体 。 这种结合通过抑制中性粒细胞和嗜酸性粒细胞的活化和迁移来调节免疫反应 。 该化合物作为白三烯 B4 介导反应的天然抑制剂,从而调节炎症 .

类似化合物:

白三烯 B4: 母体化合物,在激活白细胞方面更有效.

20-羧基白三烯 B4: 20-羟基白三烯 B4 的进一步氧化形式,活性降低.

脂氧素 E1: 另一种参与炎症消退的脂质介质.

独特性: 20-羟基白三烯 B4 在调节免疫反应方面是独特的,它作为白三烯 B4 的天然抑制剂发挥作用 。 它与 BLT1 受体的特异性相互作用以及它在调节中性粒细胞和嗜酸性粒细胞功能方面的作用,使其区别于其他类似化合物 .

生化分析

Biochemical Properties

20-Hydroxy-leukotriene B4 plays a crucial role in biochemical reactions, particularly in the metabolism of leukotriene B4. It is produced through the action of the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4 at the 20th carbon position. This modification significantly alters the biological activity of leukotriene B4, making 20-Hydroxy-leukotriene B4 a less potent activator of neutrophil degranulation. Additionally, 20-Hydroxy-leukotriene B4 interacts with various proteins and receptors, including the BLT1 receptor, albeit with lower affinity compared to leukotriene B4 .

Cellular Effects

20-Hydroxy-leukotriene B4 affects various cell types and cellular processes. In human neutrophils, it inhibits leukotriene B4-induced degranulation, reducing the release of antimicrobial agents and other effector molecules. This compound also modulates the migration of neutrophils and eosinophils, thereby influencing the inflammatory response. Furthermore, 20-Hydroxy-leukotriene B4 impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of immune responses .

Molecular Mechanism

The molecular mechanism of 20-Hydroxy-leukotriene B4 involves its interaction with specific receptors and enzymes. It binds to the BLT1 receptor with lower affinity than leukotriene B4, resulting in reduced activation of downstream signaling pathways. Additionally, 20-Hydroxy-leukotriene B4 inhibits the activity of leukotriene B4 by competing for binding sites on the BLT1 receptor. This competitive inhibition leads to decreased neutrophil activation and reduced inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Hydroxy-leukotriene B4 change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that 20-Hydroxy-leukotriene B4 can have sustained effects on cellular function, including prolonged inhibition of neutrophil degranulation and migration. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 20-Hydroxy-leukotriene B4 vary with different dosages in animal models. At low doses, the compound effectively inhibits leukotriene B4-induced responses without causing significant adverse effects. At higher doses, 20-Hydroxy-leukotriene B4 can exhibit toxic effects, including impaired immune function and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

20-Hydroxy-leukotriene B4 is involved in the metabolic pathways of leukotriene B4. It is produced by the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4. This metabolic conversion reduces the biological activity of leukotriene B4 and generates 20-Hydroxy-leukotriene B4 as a less active metabolite. The compound can further undergo metabolic degradation, contributing to the regulation of leukotriene B4 levels in the body .

Transport and Distribution

Within cells and tissues, 20-Hydroxy-leukotriene B4 is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the proper localization and accumulation of the compound in target tissues. The distribution of 20-Hydroxy-leukotriene B4 is crucial for its biological activity and therapeutic potential .

Subcellular Localization

20-Hydroxy-leukotriene B4 is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These localization mechanisms ensure that 20-Hydroxy-leukotriene B4 exerts its effects in the appropriate cellular context .

准备方法

合成路线和反应条件: 20-羟基白三烯 B4 的合成涉及白三烯 B4 的羟基化。 该反应由白三烯 B4 20-羟化酶催化,该酶存在于人中性粒细胞中 。 反应需要 NAD+ 的存在,并涉及胞质和微粒体组分 。 羟基化过程将白三烯 B4 转换为 20-羟基白三烯 B4,后者可以进一步氧化为 20-羧基白三烯 B4 .

化学反应分析

反应类型: 20-羟基白三烯 B4 经历各种化学反应,包括:

还原: 虽然不太常见,但在特定条件下会发生还原反应。

取代: 该化合物可以参与取代反应,特别是涉及其羟基。

常用试剂和条件:

氧化: NAD+ 是 20-羟基白三烯 B4 氧化反应中常用的试剂.

还原: 在受控条件下,可以使用特定的还原剂。

取代: 各种亲核试剂可用于取代羟基。

主要产物:

氧化: 主要产物是 20-羧基白三烯 B4.

还原和取代: 产物取决于所用试剂和条件。

4. 科研应用

20-羟基白三烯 B4 有多种科研应用,包括:

相似化合物的比较

Leukotriene B4: The parent compound, which is more potent in activating leukocytes.

20-Carboxy Leukotriene B4: A further oxidized form of 20-Hydroxy Leukotriene B4, with reduced activity.

Resolvin E1: Another lipid mediator involved in resolving inflammation.

Uniqueness: 20-Hydroxy Leukotriene B4 is unique in its ability to modulate the immune response by acting as a natural inhibitor of Leukotriene B4 . Its specific interaction with the BLT1 receptor and its role in regulating neutrophil and eosinophil functions distinguish it from other similar compounds .

属性

IUPAC Name |

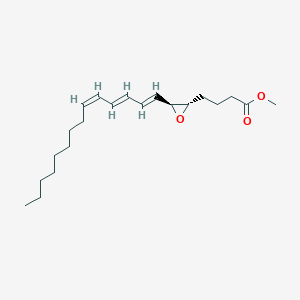

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJFJXLGRSTECQ-PSPARDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316948 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79516-82-8 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20-Hydroxy-leukotriene B4 (20-OH-LTB4) formed and what is its role in the body?

A: 20-OH-LTB4 is a metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is first converted to 20-OH-LTB4, primarily through the action of the cytochrome P450 enzyme system in cells like neutrophils. [] This hydroxylation step is the initial step in the inactivation pathway of LTB4. 20-OH-LTB4 is then further oxidized to 20-carboxy-LTB4, which exhibits significantly reduced biological activity compared to LTB4. [] This conversion to less active metabolites helps regulate the inflammatory response.

Q2: What is the significance of 20-OH-LTB4 in studying inflammatory conditions?

A: 20-OH-LTB4, as a metabolite of LTB4, serves as a potential biomarker for inflammatory diseases. Elevated levels of 20-OH-LTB4 have been observed in the plasma of young male cigarette smokers, indicating increased 5-lipoxygenase activity and potential neutrophil-mediated inflammation. [] Additionally, research has explored its role in conditions like allergic rhinitis and asthma. [, ]

Q3: Can you elaborate on the enzymatic processes involved in the further metabolism of 20-OH-LTB4?

A: Research indicates that the oxidation of 20-OH-LTB4 to 20-carboxy-LTB4 is a two-step process. First, a cytosolic alcohol dehydrogenase oxidizes 20-OH-LTB4 to 20-oxo-LTB4. Subsequently, a microsomal fraction, potentially containing an aldehyde dehydrogenase, catalyzes the oxidation of 20-oxo-LTB4 to the final product, 20-carboxy-LTB4. This two-step oxidation process has been observed in rat liver cells and is likely operational in other systems as well. []

Q4: How does the structure of 20-OH-LTB4 relate to its detection and analysis?

A: The presence of double bonds in the 20-OH-LTB4 structure poses challenges for its analysis using gas chromatography-mass spectrometry (GC-MS). To overcome this, researchers have employed derivatization techniques, converting 20-OH-LTB4 into more volatile and stable derivatives like methyl ester trimethylsilyl ether. Additionally, catalytic hydrogenation to reduce double bonds has been shown to improve the sensitivity of GC-MS analysis for 20-OH-LTB4 and related compounds. []

Q5: Are there any alternative analytical techniques for separating and studying 20-OH-LTB4 and related molecules?

A: Yes, apart from GC-MS, researchers have explored techniques like cyclodextrin-modified microemulsion electrokinetic chromatography (MEKC) coupled with head-column field-amplified sample stacking for the separation of 5-lipoxygenase metabolites, including 20-OH-LTB4. This method offers an alternative for analyzing these compounds. []

Q6: What are the implications of studying the metabolic pathways of LTB4 and its metabolites like 20-OH-LTB4?

A: A comprehensive understanding of these metabolic pathways is crucial for developing targeted therapies for inflammatory diseases. By understanding the enzymes involved and the factors influencing the production and degradation of these potent mediators, researchers can potentially design drugs that modulate the inflammatory response more effectively. [, ]

Q7: Has the impact of different malaria models on the levels of 20-OH-LTB4 been investigated?

A: Yes, studies utilizing murine malaria models have shown varying levels of 20-OH-LTB4 depending on the severity of the infection. For instance, higher levels were observed in models mimicking uncomplicated malaria compared to those with experimental cerebral malaria, highlighting the complex interplay between host metabolism and different malaria pathologies. []

Q8: Are there any studies exploring the connection between the airway microbiome and 20-OH-LTB4 in allergic rhinitis?

A: Research has shown a correlation between alterations in the airway microbiome and serum metabolites, including 20-OH-LTB4, in patients with allergic rhinitis. These findings suggest a potential link between the microbiome, metabolic activity, and the pathogenesis of this allergic condition. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B162577.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

-methanone](/img/structure/B162602.png)